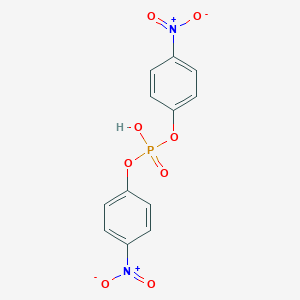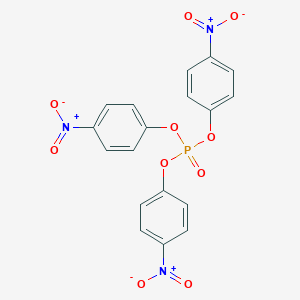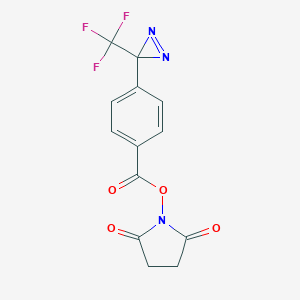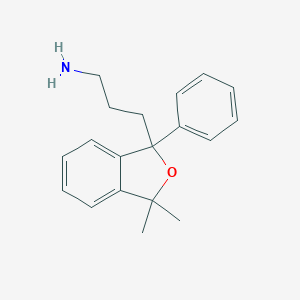
3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. It is also known as 3-DFPPP and is a psychoactive drug that has been used in scientific research. The compound is a stimulant and has been found to have effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of 3-DFPPP is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, 3-DFPPP may produce its stimulant effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-DFPPP are similar to other stimulants such as amphetamines and cocaine. The compound has been found to increase heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and decreased appetite. However, the long-term effects of the compound on the brain and body are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-DFPPP in lab experiments are its high potency and selectivity for dopamine and norepinephrine receptors. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, the compound is also highly addictive and has a potential for abuse. Therefore, it should be used with caution in laboratory settings.
Zukünftige Richtungen
There are several future directions for research on 3-DFPPP. One area of interest is its potential use in the treatment of ADHD and narcolepsy. The compound's stimulant properties may make it an effective treatment for these conditions. Another area of interest is its potential use in drug addiction and abuse research. The compound's addictive properties may make it a useful tool for studying the mechanisms of addiction and developing new treatments. Finally, further research is needed to fully understand the long-term effects of 3-DFPPP on the brain and body. This will help to determine its safety and potential for therapeutic use.
Conclusion
In conclusion, 3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine is a psychoactive compound that has been used in scientific research to study its effects on the central nervous system. The compound has stimulant properties and has been found to increase the levels of dopamine and norepinephrine in the brain. It has potential uses in the treatment of ADHD and narcolepsy and in drug addiction and abuse research. However, the long-term effects of the compound on the brain and body are not fully understood, and caution should be used when using it in laboratory settings.
Synthesemethoden
The synthesis of 3-DFPPP involves the condensation of 3,3-dimethylphenylacetone with 2-benzofuran-1-ylpropan-1-amine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is high, and the purity of the compound can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-DFPPP has been used in scientific research to study its effects on the central nervous system. The compound has been found to have stimulant properties and has been used in studies related to addiction and drug abuse. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
CAS-Nummer |
19860-87-8 |
|---|---|
Produktname |
3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine |
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine |
InChI |
InChI=1S/C19H23NO/c1-18(2)16-11-6-7-12-17(16)19(21-18,13-8-14-20)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14,20H2,1-2H3 |
InChI-Schlüssel |
NJYNCMHYICBAKH-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCN)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCN)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



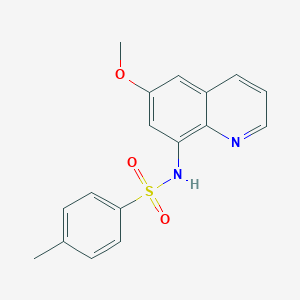
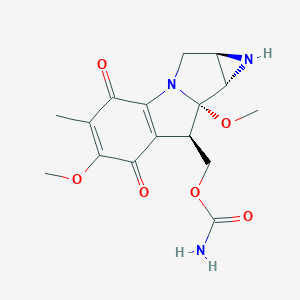
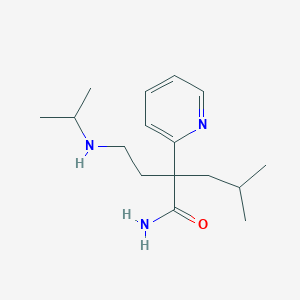
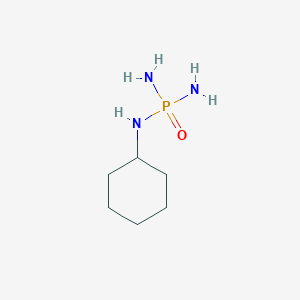
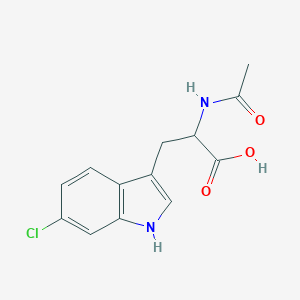
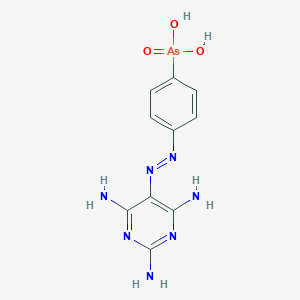
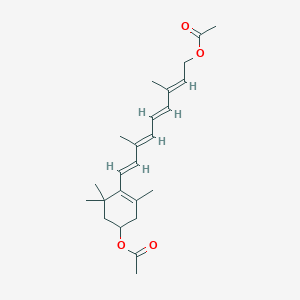

![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)

